Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-
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Overview
Description
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is a complex heterocyclic organic compound. It is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments. The compound has a molecular formula of C16H8ClCrN2O5S and a molecular weight of 427.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 2-hydroxy-1-naphthalenyl. The resulting azo compound is then complexed with chromium(III) ions under controlled pH conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The compound can undergo substitution reactions, particularly at the azo group and the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction may yield lower oxidation states. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo group and the chromium center play crucial roles in its reactivity and interactions. The compound can form coordination complexes with biomolecules, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Chromium, 1-[(5-chloro-2-hydroxy-4-nitrophenyl)azo]-2-naphthalenol
- Chromium, bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthalenolato]
- Chromate(3-), bis2-2-(hydroxy-.kappa.O)-4-hydroxy-3-(5-sulfo-1-naphthalenyl)azo-.kappa.N1phenylazobenzoato(3-)-trisodium
Uniqueness
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it particularly valuable in industrial applications, especially in the production of dyes and pigments .
Properties
CAS No. |
94277-71-1 |
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Molecular Formula |
C16H8ClCrN2O5S |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
5-chloro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;chromium(3+) |
InChI |
InChI=1S/C16H11ClN2O5S.Cr/c17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;/h1-8,20-21H,(H,22,23,24);/q;+3/p-3 |
InChI Key |
KKIYFGNWWLZSLC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Origin of Product |
United States |
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